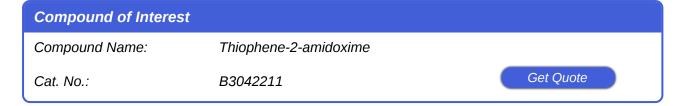


Application Notes and Protocols for N-arylthiophene-2-carboxamidoxime Synthesis

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For Researchers, Scientists, and Drug Development Professionals

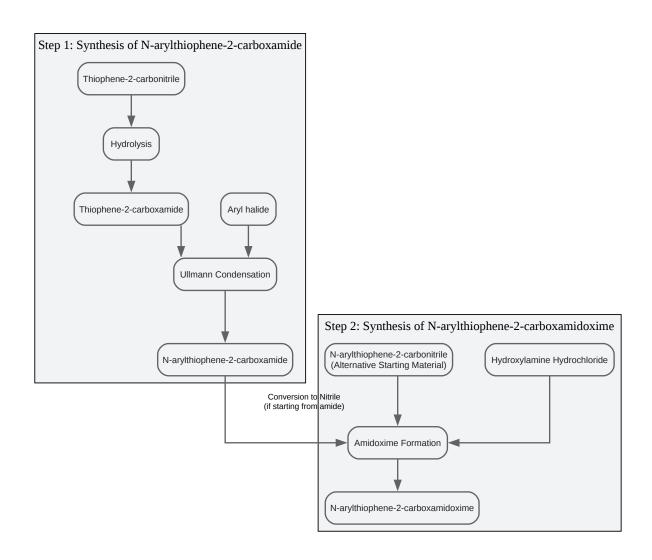
This document provides a detailed experimental protocol for the synthesis of N-arylthiophene-2-carboxamidoximes, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The protocol outlines a two-step synthetic route, starting from commercially available thiophene-2-carbonitrile. Additionally, this note presents potential biological activities and associated signaling pathways that these compounds may modulate.

Synthetic Strategy

The synthesis of N-arylthiophene-2-carboxamidoximes is proposed via a two-step process. The first step involves the N-arylation of a thiophene-2-carboxamide precursor, which can be synthesized from thiophene-2-carbonitrile. A subsequent conversion of the nitrile functionality to a carboxamidoxime yields the final product. While various methods exist for N-arylation, this protocol will focus on the Ullmann condensation, a classic and effective method for forming C-N bonds.

Experimental Workflow Diagram





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Caption: Synthetic workflow for N-arylthiophene-2-carboxamidoximes.



Experimental Protocols Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-arylthiophene-2-carboxamide (General Procedure)

This step can be achieved through two main routes: starting from thiophene-2-carboxylic acid and coupling with an aniline, or starting with thiophene-2-carboxamide and performing an N-arylation. The following protocol details the N-arylation of thiophene-2-carboxamide via an Ullmann-type reaction.

- To a solution of thiophene-2-carboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired aryl iodide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
- The reaction mixture is then heated to 100-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired Narylthiophene-2-carboxamide.

Step 2: Synthesis of N-arylthiophene-2-carboxamidoxime (General Procedure)

This protocol describes the conversion of an N-aryl-thiophene-2-carbonitrile to the corresponding carboxamidoxime. If starting from the N-arylthiophene-2-carboxamide from Step



- 1, it must first be converted to the corresponding nitrile. A more direct route starts from a commercially available or synthesized N-aryl-thiophene-2-carbonitrile.
- To a solution of the N-aryl-thiophene-2-carbonitrile (1.0 eq) in a protic solvent such as ethanol or methanol, add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0-3.0 eq) and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (3.0-4.0 eq).
- The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 4-8 hours.
- The progress of the reaction is monitored by TLC.
- After completion, the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or column chromatography to yield the pure N-arylthiophene-2-carboxamidoxime.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a representative N-arylthiophene-2-carboxamidoxime, N-phenylthiophene-2-carboxamidoxime.



Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)
N- phenylthiophene- 2-carboxamide	C11H9NOS	203.26	75	178-180
N- phenylthiophene- 2- carboxamidoxim e	C11H10N2OS	218.28	65	145-147

Characterization Data (Hypothetical)

N-phenylthiophene-2-carboxamidoxime:

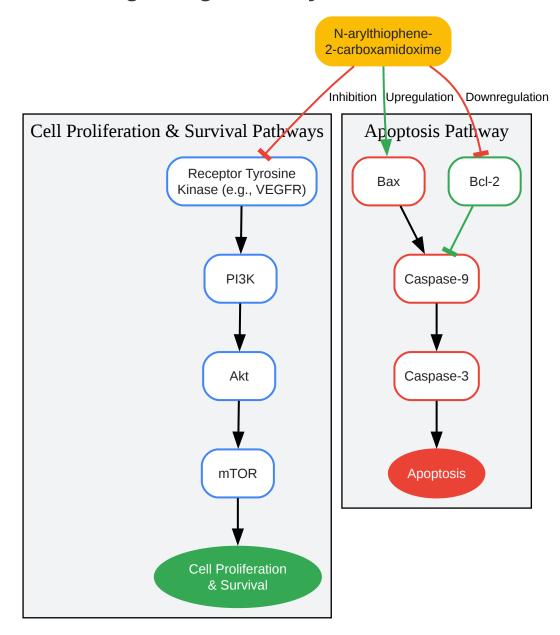
- ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.65 (s, 1H, -OH), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.65 (dd, J = 5.0, 1.0 Hz, 1H, Th-H5), 7.50 (dd, J = 3.7, 1.0 Hz, 1H, Th-H3), 7.35 (t, J = 8.0 Hz, 2H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H), 7.10 (dd, J = 5.0, 3.7 Hz, 1H, Th-H4), 5.90 (s, 2H, -NH₂).
- 13 C NMR (100 MHz, DMSO-d₆) δ (ppm): 152.0 (C=NOH), 140.5 (Ar-C), 135.0 (Th-C2), 130.0 (Th-C5), 129.5 (Ar-CH), 128.0 (Th-C3), 127.5 (Th-C4), 125.0 (Ar-CH), 122.0 (Ar-CH).
- Mass Spectrometry (ESI-MS): m/z 219.06 [M+H]+.
- IR (KBr, cm⁻¹): 3450, 3340 (-NH₂), 3200 (-OH), 1650 (C=N).

Potential Biological Activity and Signaling Pathways

Thiophene carboxamide derivatives have been reported to exhibit a range of biological activities, including anticancer properties.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.



Hypothetical Signaling Pathway for Anticancer Activity



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References

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- 2. chem.libretexts.org [chem.libretexts.org]
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